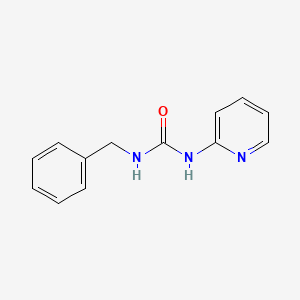

1-Benzyl-3-pyridin-2-ylurea

Description

1-Benzyl-3-pyridin-2-ylurea is a urea derivative characterized by a benzyl group attached to the nitrogen atom at position 1 of the urea moiety and a pyridin-2-yl substituent at position 2. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and analgesic effects .

Properties

CAS No. |

21780-59-6 |

|---|---|

Molecular Formula |

C13H13N3O |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1-benzyl-3-pyridin-2-ylurea |

InChI |

InChI=1S/C13H13N3O/c17-13(16-12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16,17) |

InChI Key |

FLSPVKBFWGJXGH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea (CAS 19985-26-3)

- Structural Features :

- Urea group linked to a 1-benzylpyrrolidin-3-yl moiety and two phenyl groups.

- The pyrrolidine ring introduces a saturated five-membered heterocycle, contrasting with the aromatic pyridin-2-yl group in the target compound.

- The pyrrolidine ring may enable conformational flexibility, affecting binding interactions in biological targets .

3-(1-Benzylpiperidin-4-yl)-1-phenylurea

- Structural Features :

- Urea functionalized with a benzylpiperidin-4-yl group and a single phenyl substituent.

- Piperidine, a six-membered saturated ring, replaces the pyridin-2-yl aromatic system.

- Implications :

6-(Benzyloxy)-5-(2-nitrophenyl)-N-phenylpyridin-3-amine (Compound 52)

- Structural Features: Pyridine core substituted with benzyloxy, nitro, and phenylamino groups. Lacks a urea group but shares a benzyl-substituted pyridine scaffold.

- The absence of urea limits hydrogen-bonding interactions critical for enzyme inhibition .

1-Benzyl-3-(benzyloxy)-5-iodo-2-methyl-4(1H)-pyridinone (CAS 1221792-03-5)

- Structural Features: Pyridinone ring substituted with benzyl, benzyloxy, iodo, and methyl groups. The urea moiety is replaced by a pyridinone ketone.

- Pyridinone’s ketone may participate in redox reactions, unlike the urea’s hydrogen-bonding capacity .

Research Insights and Trends

- Urea vs. Heterocyclic Cores: Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to pyridinones or pyridines, making them favorable for targeting enzymes like kinases .

- Aromatic vs. Aliphatic Substituents : Pyridin-2-yl groups enhance π-π stacking in biological targets, whereas pyrrolidine/piperidine rings may improve solubility in physiological conditions .

- Electron-Donating/Withdrawing Groups : Nitro or iodo substituents (e.g., Compound 52, CAS 1221792-03-5) can alter electronic profiles, affecting reactivity and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.